molecular formula C6H6N4O B13805675 4-cyano-2-methyl-1H-imidazole-5-carboxamide

4-cyano-2-methyl-1H-imidazole-5-carboxamide

Cat. No.: B13805675
M. Wt: 150.14 g/mol
InChI Key: ZOPQMQFQTVMHHA-UHFFFAOYSA-N
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Description

4-Cyano-2-methyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-methyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-methyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Cyano-2-methyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-2-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-1H-imidazole-5-carboxamide
  • 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
  • 4-Amino-1-(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide

Uniqueness

4-Cyano-2-methyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both cyano and carboxamide functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4-cyano-2-methyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H6N4O/c1-3-9-4(2-7)5(10-3)6(8)11/h1H3,(H2,8,11)(H,9,10)

InChI Key

ZOPQMQFQTVMHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)N)C#N

Origin of Product

United States

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